4-Ethynylpyridin-2-amine
Overview
Description
4-Ethynylpyridin-2-amine is an organic chemical compound with the molecular formula C7H6N2 . It is a structurally modified derivative of pyridine and has various applications in scientific research and industry.
Synthesis Analysis
The synthesis of 4-Ethynylpyridin-2-amine involves the use of trimethylsilylacetylene, cesium carbonate, and other reagents. The reaction is carried out at 50°C for 2 hours, yielding a 33% yield .Molecular Structure Analysis
The molecular structure of 4-Ethynylpyridin-2-amine is represented by the InChI code1S/C7H6N2/c1-2-6-3-4-9-7(8)5-6/h1,3-5H,(H2,8,9)
. The average mass is 118.136 Da and the monoisotopic mass is 118.053101 Da . Physical And Chemical Properties Analysis
4-Ethynylpyridin-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Redox-Activated C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation
Metal-free photoredox catalysis offers a novel approach for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This method enables the functionalization of alkynes and is scalable, demonstrating broad substrate scope and high chemoselectivity under mild conditions. Such strategies are crucial for diversifying complex molecular scaffolds, highlighting the potential of 4-Ethynylpyridin-2-amine in synthetic chemistry (Ociepa, Turkowska, & Gryko, 2018).
Catalyst- and Solvent-Free Synthesis of Highly Functionalized Compounds
A grinding-induced, catalyst- and solvent-free synthesis method has been developed for the preparation of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction. This environmentally friendly approach underscores the utility of 4-Ethynylpyridin-2-amine in green chemistry, facilitating the efficient creation of novel compounds without the need for harsh solvents or catalysts (Kumar & Sharma, 2011).
Synthesis of Tetrahydropyridines
The catalytic action of gold(III) salts has been explored for the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines, leading to the synthesis of 2,3,4,5-tetrahydropyridines. This method is applicable in synthesizing venom components of various ant species, demonstrating the versatility of 4-Ethynylpyridin-2-amine in synthesizing biologically relevant molecules (Fukuda & Utimoto, 1987).
Catalysis for Dehydrative Condensation
Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) have been used cooperatively to catalyze the dehydrative condensation reaction between carboxylic acids and amines, providing a practical and scalable method for the synthesis of amides. This demonstrates the importance of 4-Ethynylpyridin-2-amine derivatives in facilitating chemoselective condensation reactions, crucial for the synthesis of complex organic molecules (Ishihara & Lu, 2016).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-ethynylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-4-9-7(8)5-6/h1,3-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHOXQCVRPYIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610725 | |
Record name | 4-Ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylpyridin-2-amine | |
CAS RN |
1094679-27-2 | |
Record name | 4-Ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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